molecular formula C3H8ClNO B093453 Ethyl formimidate hydrochloride CAS No. 16694-46-5

Ethyl formimidate hydrochloride

Cat. No. B093453
CAS RN: 16694-46-5
M. Wt: 109.55 g/mol
InChI Key: JPUTTYRVDANTBN-UHFFFAOYSA-N
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Description

Ethyl formimidate hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their reactions are discussed, which can provide insights into the behavior of similar formimidate structures. For instance, ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate is studied for its reactivity with various hydrazines, leading to different thieno[2,3-d]pyrimidine derivatives . This suggests that ethyl formimidate compounds can be reactive towards nucleophiles and can undergo transformations under certain conditions.

Synthesis Analysis

The synthesis of related compounds involves the reaction of formimidate groups with other reagents. For example, ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate is used as a precursor for the synthesis of 3-amino-1H-1,2,4-triazoles, indicating that formimidate compounds can be intermediates in the synthesis of heterocyclic compounds . Similarly, ethylenebis(N-methylimidazolium) chlorochromate is synthesized from N-methylimidazole and 1,2-dibromoethane, followed by treatment with CrO3, showing that imidazolium-based formimidates can be prepared and used as reagents .

Molecular Structure Analysis

The molecular structure of formimidate derivatives can be complex, as seen in the iron(II) chloride complexes derived from aryliminoethyl-arylimino-trihydroquinolines, which adopt a distorted bipyramidal coordination geometry . This indicates that formimidate compounds can form stable complexes with metals, which could be relevant for ethyl formimidate hydrochloride as well.

Chemical Reactions Analysis

Chemical reactions involving formimidate compounds are diverse. The reaction of ethyl formimidate derivatives with alkyl- and arylhydrazines can lead to hydrolysis or the formation of modified heterocycles . Additionally, the reaction with carbonyl compounds in the presence of a base can result in Schiff base formation and intramolecular hydrolysis . These studies demonstrate the reactivity of formimidate groups and their potential to undergo various chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl formimidate hydrochloride are not directly discussed, the properties of related compounds can provide some context. Ionic liquids such as 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide exhibit ion-pair formation, which is influenced by temperature and solvent environment . This suggests that formimidate compounds might also display unique physical properties, such as hydrogen bonding capabilities and solubility characteristics, which could be influenced by their ionic nature and the presence of substituents.

Scientific Research Applications

  • It serves as a starting material in the synthesis of N-aryl or N-benzyl-N'-(2-amino-1,2-dicyanovinyl)formamidines, prepared by reacting with aromatic amines at room temperature (Yahyazadeh & Booth, 2001).

  • Ethyl formimidate hydrochloride reacts with dichloroketene to produce a variety of complex compounds including ethoxy pyrido[1, 2-a]pyrimidin-4(4H)-ones and azetidinones (Katagiri, Niwa, & Kato, 1983).

  • It is used in reactions with alkyl- and arylhydrazines to form modified thieno[2,3-d]pyrimidines and dipyrimidin-4-ones (Tumkevičius, 1994).

  • Its reaction with diketene leads to the formation of pyrido[1, 2-a]pyrimidin-4-one derivatives, demonstrating its utility in synthesizing pyrimidine-based structures (Kato & Masuda, 1975).

  • It is instrumental in the synthesis of 1.3.4-oxadiazoles from ethyl 2- or 3-acylaminoimidate hydrochlorides (Kraft, Paul, & Hilgetag, 1971).

  • Ethyl formimidate hydrochloride is crucial in the synthesis of 1,5-diaminoimidazoles and 6-carbamoyl-1,2-dihydropurines (Alves et al., 1992).

  • Its reaction with Grignard reagents demonstrates a new approach to electrophilic amination (Zawadzki, 1988).

Safety And Hazards

Ethyl formimidate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl methanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c1-2-5-3-4;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUTTYRVDANTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503221
Record name Ethyl methanimidate--hydrogen chloride (1/1)
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Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl formimidate hydrochloride

CAS RN

16694-46-5
Record name Methanimidic acid, ethyl ester, hydrochloride
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Record name 16694-46-5
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Record name Ethyl methanimidate--hydrogen chloride (1/1)
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Record name Ethyl formimidate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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